(1R)-N-Boc-1-[4-(hydroxymethyl)cyclohexyl]ethan-1-amine
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Overview
Description
(1R)-N-Boc-1-[4-(hydroxymethyl)cyclohexyl]ethan-1-amine is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a cyclohexyl ring substituted with a hydroxymethyl group and an ethanamine moiety protected by a tert-butoxycarbonyl (Boc) group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-N-Boc-1-[4-(hydroxymethyl)cyclohexyl]ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclohexyl ring, which is functionalized with a hydroxymethyl group.
Protection: The hydroxymethyl group is protected using a suitable protecting group, such as a Boc group, to prevent unwanted reactions during subsequent steps.
Amination: The protected cyclohexyl compound is then subjected to amination reactions to introduce the ethanamine moiety.
Deprotection: Finally, the protecting group is removed to yield the desired this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yields and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial production.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Various reduced amine derivatives.
Substitution: Substituted amines with different functional groups.
Scientific Research Applications
(1R)-N-Boc-1-[4-(hydroxymethyl)cyclohexyl]ethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1R)-N-Boc-1-[4-(hydroxymethyl)cyclohexyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target and the context of its use. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction processes.
Comparison with Similar Compounds
- (1R)-N-Boc-1-[4-(hydroxymethyl)cyclohexyl]ethan-1-amine can be compared with other cyclohexyl-based amines and Boc-protected amines.
- Examples include (1R)-N-Boc-1-[4-(methyl)cyclohexyl]ethan-1-amine and (1R)-N-Boc-1-[4-(hydroxy)cyclohexyl]ethan-1-amine.
Uniqueness:
- The presence of the hydroxymethyl group in this compound imparts unique reactivity and functional properties compared to other similar compounds.
- Its specific stereochemistry (1R) also contributes to its distinct behavior in chemical reactions and biological interactions.
Properties
CAS No. |
627314-62-4 |
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Molecular Formula |
C₁₄H₂₇NO₃ |
Molecular Weight |
257.37 |
Synonyms |
(1R)-N-(tert-Butyloxycarbonyl)-1-[4-(hydroxymethyl)cyclohexyl]ethan-1-amine; [(1R)-1-[4-(Hydroxymethyl)cyclohexyl]ethyl]carbamic Acid 1,1-Dimethylethyl Ester; |
Origin of Product |
United States |
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